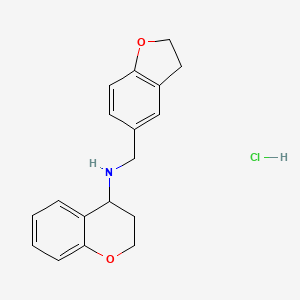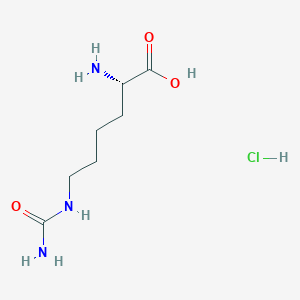![molecular formula C18H15BrN4OS B7570847 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)
4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide, also known as BIBX1382, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has shown promise in the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.
Wirkmechanismus
4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide targets the EGFR tyrosine kinase, which is a key signaling molecule in the development and progression of cancer. By inhibiting the activity of EGFR, 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide blocks the downstream signaling pathways that promote cancer cell growth and survival. This ultimately leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting EGFR activity, 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide also induces apoptosis (programmed cell death) in cancer cells and inhibits the formation of new blood vessels that supply nutrients to tumors. These effects contribute to the anti-cancer activity of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide is its specificity for EGFR, which reduces the likelihood of off-target effects. In addition, 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide has been shown to be effective in combination with other anti-cancer agents, which could enhance its therapeutic potential. However, one limitation of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide. One area of focus could be the development of more soluble analogs of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide that could be more easily administered in vivo. Another area of research could be the investigation of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide in combination with other targeted therapies, such as immune checkpoint inhibitors. Finally, further studies could explore the potential of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide in the treatment of other types of cancer, including colorectal cancer and pancreatic cancer.
Conclusion
In conclusion, 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide is a promising anti-cancer agent that targets the EGFR tyrosine kinase. Its specificity and ability to enhance the effectiveness of other anti-cancer agents make it an attractive candidate for further research. However, its poor solubility and potential limitations in vivo must also be considered. Further studies on 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide could lead to the development of new and more effective treatments for cancer.
Synthesemethoden
The synthesis of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide involves several steps, including the reaction of 4-bromo-1-ethylpyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-imidazo[2,1-b][1,3]thiazole-6-amine in the presence of a base to form the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. In addition, 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in these cancers.
Eigenschaften
IUPAC Name |
4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4OS/c1-2-22-10-13(19)9-16(22)17(24)20-14-5-3-12(4-6-14)15-11-23-7-8-25-18(23)21-15/h3-11H,2H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYMAHSHPNPQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(Cyclohexylmethyl)piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7570775.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7570776.png)

![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)




![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)


![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)